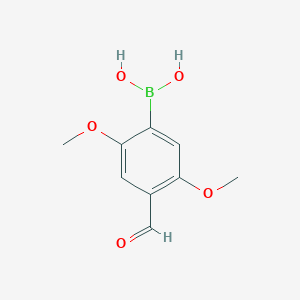

2,5-Dimethoxy-4-formylphenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Chemical Synthesis and Molecular Structures

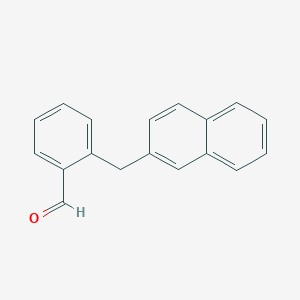

2,5-Dimethoxy-4-formylphenylboronic acid is a compound of interest in the field of organic chemistry, particularly in the synthesis of complex molecules and understanding molecular structures. Research has shown its reactivity with morpholine, leading to the formation of 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole, highlighting its potential in creating heterocyclic compounds with potential applications in material science and pharmacology (Sporzyński et al., 2005). Additionally, its role in the diversified self-association through O–H⋯O hydrogen bonds in crystals has been explored, providing insights into its use in co-crystals’ design and surface immobilization (Madura et al., 2015).

Polymorph Control in Crystallization

The compound has also been studied for its behavior in crystallization processes. For example, research on 2,6-Dimethoxyphenylboronic acid, a structurally related compound, has demonstrated the ability to control the polymorphic outcome of crystallization through the use of surfactants, providing a model for understanding how similar compounds could be manipulated to achieve desired crystalline structures (Semjonova & Be̅rziņš, 2022).

Bioorthogonal Chemistry

In bioorthogonal chemistry, the reactivity of formylphenylboronic acids has been harnessed for rapid formation of stable boron-nitrogen heterocycles in dilute, neutral aqueous solutions, illustrating its utility in protein conjugation and bioorthogonal coupling reactions, which are essential for biomolecular labeling and drug discovery (Dilek et al., 2015).

Antimicrobial Properties

Explorations into the antimicrobial properties of formylphenylboronic acids have revealed their potential as antibacterial agents. Studies have shown that certain derivatives exhibit activity against fungal strains and bacteria, highlighting the role these compounds could play in developing new antimicrobial strategies (Adamczyk-Woźniak et al., 2020).

Spectroscopic Studies and Adsorption Mechanisms

Spectroscopic studies have provided insights into the adsorption mechanisms of phenylboronic acids, including formyl derivatives, on surfaces. This research is crucial for applications in sensor technology and surface chemistry, where understanding the interaction between these compounds and surfaces can lead to advancements in material science (Piergies et al., 2013).

Mechanism of Action

Target of Action

The primary target of 2,5-Dimethoxy-4-formylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is known for its mild and functional group tolerant conditions, making it a valuable tool in organic synthesis .

Action Environment

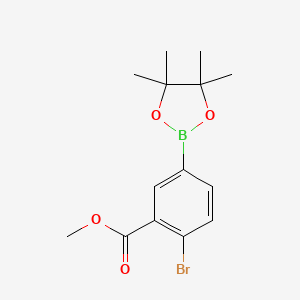

The action of this compound is influenced by environmental factors such as pH. For instance, the rate of hydrolysis of some phenylboronic pinacol esters, which are similar to our compound, is considerably accelerated at physiological pH . This suggests that the compound’s action, efficacy, and stability could be significantly affected by the pH of the environment.

properties

IUPAC Name |

(4-formyl-2,5-dimethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO5/c1-14-8-4-7(10(12)13)9(15-2)3-6(8)5-11/h3-5,12-13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTUOLKLERIMYCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1OC)C=O)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Bis-[1-(3,5-di-tert-butylphenylimino)-ethyl]pyridine](/img/structure/B6318994.png)

![2-Ethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B6319019.png)

![2-[4-(Heptafluorocyclopent-1-enyl)oxy]phenyl-2-(4-hydroxyphenyl)propane](/img/structure/B6319023.png)

![[2-(Methoxycarbonyl)thiophen-3-yl]boronic acid, 95%](/img/structure/B6319029.png)

![(11bR)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis(4-methoxyphenyl)-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% (99% ee)](/img/structure/B6319045.png)